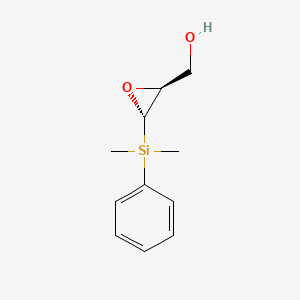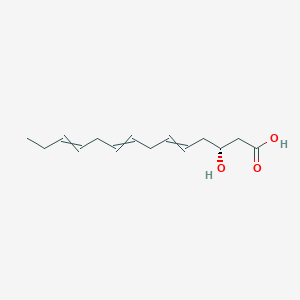![molecular formula C17H15N3O3 B12560718 N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea CAS No. 198819-87-3](/img/structure/B12560718.png)
N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea typically involves the reaction of 3-methoxyaniline with 4-(1,3-oxazol-5-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of a nitro group can produce an aniline derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the production of advanced materials or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxyphenyl)-N’-phenylurea: Lacks the oxazolyl group, which may result in different chemical properties and applications.
N-(4-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea: The position of the methoxy group can influence the compound’s reactivity and biological activity.
N-(3-Methoxyphenyl)-N’-[4-(1,3-thiazol-5-yl)phenyl]urea: The replacement of the oxazole ring with a thiazole ring can alter the compound’s properties.
Uniqueness
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is unique due to the presence of both methoxyphenyl and oxazolylphenyl groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
198819-87-3 |
|---|---|
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-3-[4-(1,3-oxazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-4-2-3-14(9-15)20-17(21)19-13-7-5-12(6-8-13)16-10-18-11-23-16/h2-11H,1H3,(H2,19,20,21) |
Clé InChI |
HQLCQQFZMVZMSO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=CN=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

methyl}benzoic acid](/img/structure/B12560650.png)

![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)

![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)



